molecular formula C12H10FNO2S B12443501 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester CAS No. 886369-33-1

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B12443501
CAS No.: 886369-33-1
M. Wt: 251.28 g/mol
InChI Key: OHRKTHIQULIPAD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and an ethyl ester moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the condensation of 4-fluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with ethanol under acidic conditions to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thiazole ring contributes to its stability and reactivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole-5-carboxylic acid ethyl ester: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    2-(4-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester: Contains a chlorine atom instead of fluorine, affecting its chemical behavior and applications.

    2-(4-Methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development.

Properties

CAS No.

886369-33-1

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

OHRKTHIQULIPAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F

Origin of Product

United States

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